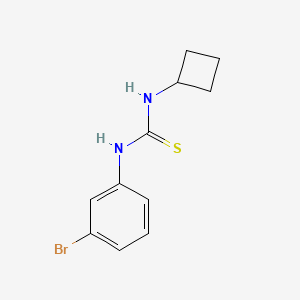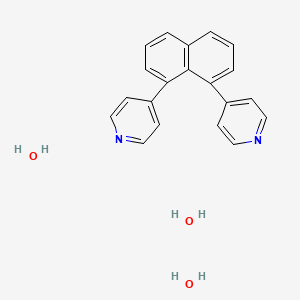![molecular formula C35H34OSn B12611797 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane CAS No. 648930-63-6](/img/structure/B12611797.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is an organotin compound characterized by the presence of a biphenyl group attached to a pentyl chain, which is further connected to a triphenylstannane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane typically involves the reaction of a biphenyl derivative with a pentyl chain and triphenylstannane. One common method involves the use of organotin reagents, such as triphenyltin chloride, in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tin species.
Substitution: The biphenyl and pentyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of biphenyl and pentyl derivatives.
Aplicaciones Científicas De Investigación
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane involves its interaction with molecular targets, such as enzymes or receptors, through its biphenyl and stannane moieties. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diphenyl)stannane
- {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(methyl)stannane
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is unique due to its specific combination of biphenyl and triphenylstannane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
648930-63-6 |
|---|---|
Fórmula molecular |
C35H34OSn |
Peso molecular |
589.4 g/mol |
Nombre IUPAC |
triphenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.3C6H5.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;3*1-2-4-6-5-3-1;/h4-6,8-13H,1-3,7,14H2;3*1-5H; |
Clave InChI |
XHCBBUDHUQHNSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



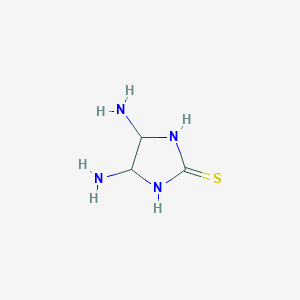
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
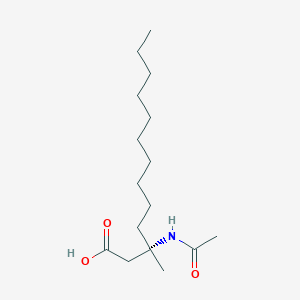
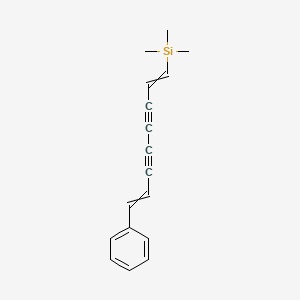
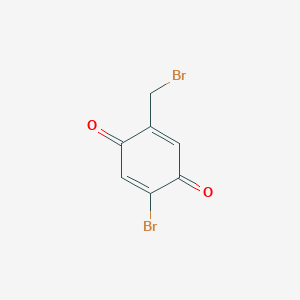

![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
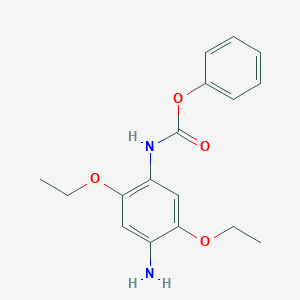

![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
